molecular formula C14H13NO4 B13868639 Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate

Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate

Cat. No.: B13868639
M. Wt: 259.26 g/mol
InChI Key: NCBRKRDHUCXRED-UHFFFAOYSA-N
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Description

Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate is a complex organic compound belonging to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with various functional groups such as formyl, methyl, and carboxylate. It is primarily used in scientific research and industrial applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of acidic catalysts . The reaction conditions often involve refluxing in solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-formyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate
  • Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-10(8-16)12-9(2)5-4-6-15(12)13(11)17/h4-8H,3H2,1-2H3

InChI Key

NCBRKRDHUCXRED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=CC=CN2C1=O)C)C=O

Origin of Product

United States

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